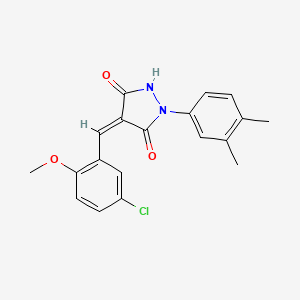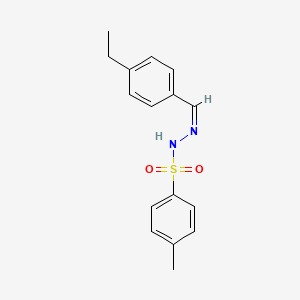![molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BF-1T and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of BF-1T is not fully understood. However, it has been suggested that BF-1T may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BF-1T has also been shown to bind to proteins and alter their conformation, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
BF-1T has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BF-1T has also been shown to bind to proteins and alter their conformation. Additionally, BF-1T has been shown to have potential use as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-1T has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions. However, there are also limitations to using BF-1T in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of BF-1T. One future direction is to further investigate its potential use as a fluorescent probe for detecting protein-ligand interactions. Another future direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
BF-1T is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized through various methods and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
BF-1T has been synthesized through various methods. One of the methods involves the reaction of 5-bromo-2-furancarboxylic acid with furfurylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-furylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T.
Aplicaciones Científicas De Investigación
BF-1T has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Additionally, BF-1T has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGVELZLYGIBJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)